6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one
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Overview
Description
6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one is an organic compound with the molecular formula C8H8Br2O3 It is a derivative of pyranone, featuring a dibromopropyl group and a methoxy group
Preparation Methods
The synthesis of 6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one typically involves the bromination of a precursor compound. One common method is the addition of bromine to an allyl compound under controlled conditions. The reaction is carried out in an organic solvent such as chloroform, with bromine being added dropwise to the solution . The reaction mixture is then stirred at room temperature for several hours to ensure complete bromination . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to obtain the desired compound in high purity.
Chemical Reactions Analysis
6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Addition Reactions: The double bonds in the pyranone ring can participate in electrophilic addition reactions.
Common reagents used in these reactions include sodium hydroxide for dehydrobromination, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one involves its interaction with molecular targets through its reactive bromine atoms. These atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, affecting cellular oxidative states .
Comparison with Similar Compounds
Similar compounds to 6-(1,2-Dibromopropyl)-4-methoxy-2H-pyran-2-one include other dibromopropyl derivatives and methoxy-substituted pyranones. For example:
1,2-Dibromopropyl(diphenyl)phosphine oxide: Similar in having a dibromopropyl group but differs in the phosphine oxide moiety.
1-(1,2-Dibromopropyl)-4-methoxybenzene: Similar in having a dibromopropyl group and a methoxy group but differs in the benzene ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and the pyranone ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
62378-75-0 |
---|---|
Molecular Formula |
C9H10Br2O3 |
Molecular Weight |
325.98 g/mol |
IUPAC Name |
6-(1,2-dibromopropyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C9H10Br2O3/c1-5(10)9(11)7-3-6(13-2)4-8(12)14-7/h3-5,9H,1-2H3 |
InChI Key |
ILKLGJZTSXXYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC(=O)O1)OC)Br)Br |
Origin of Product |
United States |
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